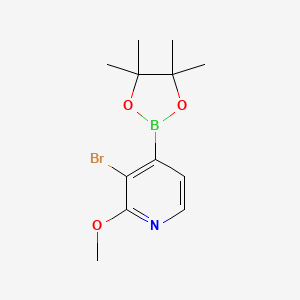

3-Bromo-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-Bromo-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a type of organoboron compound . Organoboron compounds, such as aryl borate, are important intermediates in organic synthesis and have a wide range of applications in pharmacy and biology . They are usually used to protect diols, utilized in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .

Synthesis Analysis

The synthesis of similar compounds involves nucleophilic and amidation reactions . For example, the synthesis of “N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide” involved dissolving the compound in xylene under stirring at room temperature .

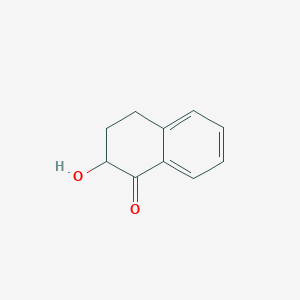

Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various techniques such as 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction . For example, the crystal structure of “3-bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” was studied using single crystal X-ray diffraction .

Chemical Reactions Analysis

Borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate is a common reaction involving similar compounds . Hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts is another common reaction .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied using various techniques . For example, the crystal structure of “3-bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” was analyzed using single crystal X-ray diffraction .

Scientific Research Applications

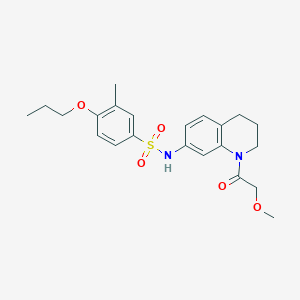

Novel Building Blocks for Combinatorial Chemistry

The compound has been explored as a new bifunctional building block for combinatorial chemistry, offering unique structural properties compared to its regioisomers. This is significant in the context of structural orientation and chemical reactivity differences, which could influence the design and synthesis of novel compounds for various applications, including drug discovery (Sopková-de Oliveira Santos et al., 2003).

Crystal Structure and DFT Studies

Research has been conducted on boric acid ester intermediates with benzene rings, highlighting their synthesis, structural confirmation via FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. These studies provide valuable insights into the molecular structures, optimized using DFT, and their physicochemical properties. Such information is critical for understanding the compound's reactivity and potential applications in material science and pharmaceuticals (Huang et al., 2021).

Synthesis of Isotope-labeled Inhibitors

The compound has been utilized in the synthesis of isotope-labeled HSP90 inhibitors, demonstrating its role in the creation of radiolabeled compounds for medical imaging or as tracers in biological research. This showcases the compound's utility in enhancing the specificity and efficacy of diagnostic and therapeutic agents (Plesescu et al., 2014).

Fluorescent Nanoparticles

The application extends to the development of fluorescent nanoparticles, where the compound is used in Suzuki-Miyaura chain growth polymerization to produce heterodisubstituted polyfluorenes. These polymers form nanoparticles with potential applications in bioimaging and sensing, attributed to their bright fluorescence and tunable emission properties (Fischer et al., 2013).

Safety And Hazards

Future Directions

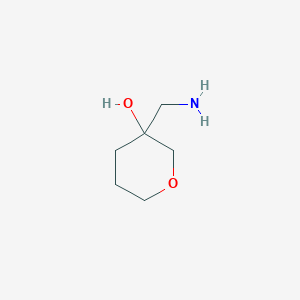

The future directions of research involving similar compounds could involve further exploration of their applications in the field of medicine, organic synthesis, and fine chemicals . They could also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines . Additionally, boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism .

properties

IUPAC Name |

3-bromo-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BBrNO3/c1-11(2)12(3,4)18-13(17-11)8-6-7-15-10(16-5)9(8)14/h6-7H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPDXJRITINVJGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=NC=C2)OC)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BBrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

CAS RN |

1402227-31-9 |

Source

|

| Record name | 3-bromo-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2555590.png)

![1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine](/img/structure/B2555592.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)acrylamide](/img/structure/B2555596.png)

![N'-(3,5-dimethylphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2555601.png)

![(4-(4-fluorophenyl)piperazin-1-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2555606.png)

![1-[(3S,4R)-3-(hydroxymethyl)-4-(thiophen-3-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2555610.png)

![(Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)acetamide](/img/structure/B2555611.png)